

Technical Guide: Spectroscopic and Synthetic Profile of 8-Fluoroquinolin-4(1H)-one

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Compound of Interest

Compound Name: 8-Fluoro-3-iodoquinolin-4(1H)-one

Cat. No.: B11838394

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Disclaimer: Extensive searches for empirical spectroscopic data (NMR, IR, MS) and detailed experimental protocols for **8-Fluoro-3-iodoquinolin-4(1H)-one** did not yield specific results. The requested compound is not well-documented in publicly available scientific literature. Therefore, this guide presents a comprehensive technical overview for the closely related and better-characterized parent compound, 8-Fluoroquinolin-4(1H)-one. The provided data and protocols are based on established principles and data for analogous structures.

This document is intended for researchers, scientists, and professionals in drug development, providing a detailed framework for the synthesis and characterization of 8-fluoro-4-quinolone derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 8-Fluoroquinolin-4(1H)-one. These values are predicted based on the analysis of similar quinolone structures and established spectroscopic principles.

Table 1: ¹H NMR Data (Predicted)

Solvent: DMSO-d₆, 400 MHz



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.80	br s	-	N-H
~7.90	d	~8.0	H-2
~7.70	dd	~8.0, ~8.0	H-5
~7.45	m	-	H-6, H-7
~6.10	d	~8.0	H-3

Table 2: 13C NMR Data (Predicted)

Solvent: DMSO-d₆, 100 MHz

Chemical Shift (δ) ppm	Assignment
~175.0	C-4
~150.0 (d, JCF ≈ 250 Hz)	C-8
~140.0	C-2
~138.0	C-8a
~125.0	C-5
~122.0 (d, JCF ≈ 10 Hz)	C-4a
~118.0	C-6
~115.0 (d, JCF ≈ 20 Hz)	C-7
~110.0	C-3

Table 3: IR Spectroscopy Data (Predicted)

Method: ATR



Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-2800	Broad	N-H stretch
~1640	Strong	C=O stretch (amide)
~1600, ~1550, ~1480	Medium-Strong	C=C aromatic stretch
~1250	Strong	C-F stretch

Table 4: Mass Spectrometry Data (Predicted)

Method: Electrospray Ionization (ESI)

m/z	lon
164.05	[M+H]+
162.03	[M-H] ⁻
136.05	[M+H - CO] ⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 8-Fluoroquinolin-4(1H)-one, based on common synthetic routes for quinolin-4-ones.

Synthesis of 8-Fluoroquinolin-4(1H)-one

This protocol describes a common method for synthesizing quinolin-4-ones via a Gould-Jacobs reaction followed by thermal cyclization.

Materials:

- 2-Fluoroaniline
- Diethyl (ethoxymethylene)malonate (DEEM)
- Diphenyl ether



- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)

Procedure:

- Step 1: Condensation. In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) in ethanol.
 Add diethyl (ethoxymethylene)malonate (1.05 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours.
- Step 2: Cyclization. After cooling, remove the ethanol under reduced pressure. To the resulting oil, add diphenyl ether and heat the mixture to 250 °C for 30 minutes.
- Step 3: Hydrolysis and Neutralization. Cool the reaction mixture to room temperature and add hexane to precipitate the crude product. Filter the solid and wash with hexane. Suspend the solid in a 10% aqueous solution of sodium hydroxide and heat at 100 °C for 1 hour to hydrolyze the ester.
- Step 4: Purification. Cool the solution and filter to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 8-fluoroquinolin-4(1H)-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
- The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:



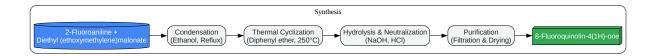
- IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

- Mass spectra are obtained using an electrospray ionization (ESI) source in both positive and negative ion modes.
- The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

Workflow and Pathway Visualizations

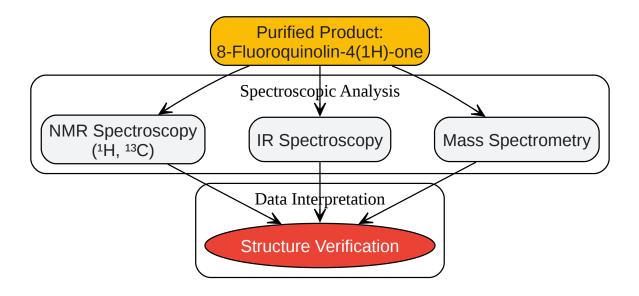
The following diagrams illustrate the key processes involved in the synthesis and characterization of 8-Fluoroquinolin-4(1H)-one.



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Caption: Synthetic workflow for 8-Fluoroguinolin-4(1H)-one.





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Caption: Experimental workflow for spectroscopic characterization.

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